2-(4-Methylphenyl)-1,3-dithiane
Overview
Description
2-(4-Methylphenyl)-1,3-dithiane is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are widely used in organic synthesis due to their stability and reactivity. The compound features a 1,3-dithiane ring substituted with a 4-methylphenyl group, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-1,3-dithiane typically involves the reaction of 4-methylbenzaldehyde with 1,3-propanedithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a thioacetal intermediate, which then cyclizes to form the dithiane ring. Commonly used acid catalysts include hydrochloric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as sulfonated resins, can also enhance the efficiency of the process by providing a reusable and easily separable catalyst.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-1,3-dithiane undergoes various types of chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, and sulfuric acid as a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
2-(4-Methylphenyl)-1,3-dithiane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the formation of carbon-carbon bonds through reactions like the Corey-Seebach reaction.
Biology: The compound can be used to protect carbonyl groups in biological molecules, allowing for selective reactions to occur at other sites.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those that require sulfur-containing heterocycles.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-(4-Methylphenyl)-1,3-dithiane exerts its effects is primarily through its ability to act as a nucleophile in various chemical reactions. The sulfur atoms in the dithiane ring can donate electron density, making the compound reactive towards electrophiles. This nucleophilicity allows it to participate in a wide range of organic transformations, including the formation of carbon-carbon and carbon-heteroatom bonds.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)-1,3-dithiane: Similar structure but with a sulfonyl group instead of a methyl group.
2-(4-Nitrophenyl)-1,3-dithiane: Contains a nitro group on the aromatic ring.
2-(4-Halophenyl)-1,3-dithiane: Contains a halogen (e.g., chlorine, bromine) on the aromatic ring.
Uniqueness
2-(4-Methylphenyl)-1,3-dithiane is unique due to the presence of the 4-methyl group, which can influence the compound’s reactivity and steric properties. This makes it particularly useful in reactions where steric hindrance or electronic effects play a crucial role in determining the outcome of the reaction.
Properties
IUPAC Name |
2-(4-methylphenyl)-1,3-dithiane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14S2/c1-9-3-5-10(6-4-9)11-12-7-2-8-13-11/h3-6,11H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAHUGKAEMGTSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2SCCCS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399273 | |
Record name | 2-(4-methylphenyl)-1,3-dithiane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56637-44-6 | |
Record name | 2-(4-Methylphenyl)-1,3-dithiane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56637-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-methylphenyl)-1,3-dithiane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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